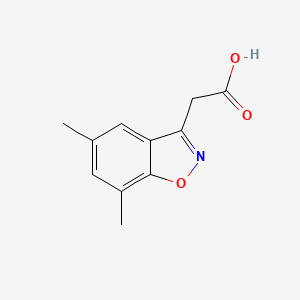

2-(5,7-Dimethyl-1,2-benzoxazol-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5,7-dimethyl-1,2-benzoxazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-3-7(2)11-8(4-6)9(12-15-11)5-10(13)14/h3-4H,5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKXJUYBCDRSPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=NO2)CC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(5,7-Dimethyl-1,2-benzoxazol-3-yl)acetic acid typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. One common method involves the use of 2-aminophenol and an aromatic aldehyde in the presence of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide as a catalyst . The reaction is carried out at 50°C to yield the desired benzoxazole derivative. Industrial production methods may involve the use of nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

2-(5,7-Dimethyl-1,2-benzoxazol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of benzoxazole, including 2-(5,7-dimethyl-1,2-benzoxazol-3-yl)acetic acid, exhibit significant antimicrobial activity. In particular, studies have identified that certain benzoxazole derivatives demonstrate effectiveness against various bacterial strains such as Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MIC) for these compounds indicate their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | 4.5 |

| This compound | Escherichia coli | 6.0 |

Anticancer Applications

The anticancer properties of this compound have been explored in various studies. The compound has shown cytotoxic effects against several cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. Notably, it has been observed that certain derivatives can induce apoptosis in these cells while exhibiting lower toxicity to normal cells .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxicity of benzoxazole derivatives:

- Compound : this compound

- Cell Lines Tested : MCF-7 (breast), A549 (lung), HepG2 (liver)

- Findings :

- IC50 values were significantly lower for cancer cells compared to normal human cells.

- Apoptotic assays indicated a dose-dependent increase in cell death among cancer cells.

Anti-inflammatory Potential

The compound's anti-inflammatory properties have also been investigated. It is suggested that benzoxazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of nuclear factor kappa B (NF-kB) signaling pathways .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including electrochemical synthesis using acetic acid as a medium. This method not only simplifies the synthesis process but also enhances the yield of biologically active benzoxazole derivatives .

Table 2: Synthesis Methods for Benzoxazole Derivatives

| Synthesis Method | Description |

|---|---|

| Electrochemical Synthesis | Utilizes acetic acid to promote reaction |

| Traditional Organic Synthesis | Involves multi-step reactions with various reagents |

Mechanism of Action

The mechanism of action of 2-(5,7-Dimethyl-1,2-benzoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to inhibit key enzymes and receptors involved in disease processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis (programmed cell death) . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares 2-(5,7-dimethyl-1,2-benzoxazol-3-yl)acetic acid (inferred properties) with its analogs based on substituents at the benzoxazole core:

*Inferred properties; †Calculated based on parent compound (177.16 g/mol) + 2×CH₃ (15 g/mol each).

Physicochemical and Functional Insights

- Electron-Donating vs. Methyl groups may also stabilize the benzoxazole ring against oxidative metabolism. Fluoro and bromo substituents: Electron-withdrawing effects lower the pKa of the acetic acid moiety, increasing acidity. Bromo derivatives (e.g., 5-Br) exhibit higher molecular weights and steric hindrance, which may influence binding interactions in biological systems. Methoxy and hydroxy groups: Methoxy enhances solubility in polar solvents (e.g., ethanol, DMSO), while hydroxy groups enable hydrogen bonding, critical for target recognition in drug design.

Predicted Collision Cross-Section (CCS) :

Hazard and Handling

Biological Activity

2-(5,7-Dimethyl-1,2-benzoxazol-3-yl)acetic acid is a derivative of benzoxazole characterized by its unique chemical structure, which includes a benzene ring fused to an oxazole ring and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

The compound's structure is defined by the presence of methyl groups at the 5 and 7 positions of the benzoxazole moiety, which may enhance its solubility and biological activity compared to other benzoxazole derivatives. The carboxylic acid group (-COOH) contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that this compound can selectively inhibit Gram-positive bacteria while having limited effects on Gram-negative strains. The minimal inhibitory concentrations (MICs) for this compound against various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Staphylococcus aureus | 64 |

| Escherichia coli | >128 |

These findings suggest that while the compound is effective against certain pathogens, it may require further modification to enhance its spectrum of activity.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against pathogens such as Candida albicans. The compound's efficacy in inhibiting fungal growth indicates its potential as a therapeutic agent in treating fungal infections.

Anticancer Activity

The anticancer properties of benzoxazole derivatives have been extensively studied. This compound has demonstrated significant cytotoxic effects against various cancer cell lines, including:

- Breast Cancer : MCF-7 and MDA-MB-231 cell lines

- Colorectal Cancer : HCT-116 and HT-29 cell lines

- Lung Cancer : A549 cell line

In vitro studies have indicated that the compound exhibits higher toxicity towards cancer cells compared to normal cells, which is a desirable trait for anticancer agents. The structure–activity relationship (SAR) analysis suggests that modifications at specific positions on the benzoxazole ring can enhance cytotoxicity.

Case Studies

A study conducted by Bernard et al. (2014) evaluated the cytotoxic effects of various benzoxazole derivatives on cancer cell lines. The results indicated that compounds with a carboxylic acid group exhibited enhanced cytotoxicity compared to those lacking this functional group.

Another investigation by Chung et al. (2015) focused on the antimicrobial properties of benzoxazole derivatives, highlighting the selective activity of certain compounds against Gram-positive bacteria while noting limited efficacy against Gram-negative strains.

The mechanisms through which this compound exerts its biological effects are not fully understood but are believed to involve:

- Interaction with DNA : Benzoxazole derivatives can intercalate into DNA structures, potentially disrupting replication processes in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation or metabolic pathways in pathogens.

Q & A

Q. Q1. What are the key structural features of 2-(5,7-Dimethyl-1,2-benzoxazol-3-yl)acetic acid, and how do they influence reactivity?

A1. The compound comprises a benzoxazole core (a fused benzene and oxazole ring) substituted with methyl groups at positions 5 and 7, and an acetic acid moiety at position 2. The methyl groups enhance steric hindrance and electron-donating effects, potentially stabilizing the oxazole ring and altering solubility. The acetic acid group enables conjugation to biomolecules or coordination with metal ions, making it relevant for catalytic or biochemical studies. Structural analogs, such as 2-(1,2-benzoxazol-3-yl)ethanoic acid, show similar reactivity patterns in nucleophilic substitution and hydrogen bonding .

Q. Q2. What synthetic routes are commonly employed to prepare benzoxazole-acetic acid derivatives?

A2. A generalized approach involves cyclocondensation of substituted o-aminophenols with α-keto acids or esters. For example:

React 3-amino-4-hydroxybenzoic acid derivatives with methyl pyruvate to form the benzoxazole ring.

Introduce the acetic acid group via alkylation or hydrolysis of ester intermediates (e.g., ethyl 2-(benzoxazol-3-yl)acetate).

Evidence from benzoxazole-carboxylate syntheses highlights refluxing with aryl acids as a critical step, followed by acidification to isolate the product .

Q. Q3. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

A3.

- ¹H NMR : Methyl protons (5- and 7-positions) appear as singlets near δ 2.4–2.6 ppm. The acetic acid proton (COOH) may show broad signals at δ 10–12 ppm. Aromatic protons in the benzoxazole ring resonate between δ 7.0–8.5 ppm.

- IR : Strong absorption bands for C=O (1700–1720 cm⁻¹) and O-H (2500–3300 cm⁻¹) confirm the carboxylic acid group. The benzoxazole ring exhibits C=N stretching at ~1620 cm⁻¹.

Comparative data from crystallographic studies (e.g., bond angles and torsions in benzothiazole analogs) validate structural assignments .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to improve the yield of this compound?

A4. Key variables include:

- Catalyst : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature : Controlled reflux (~120°C) minimizes side reactions like decarboxylation.

- Substituent positioning : Methyl groups at 5 and 7 positions require regioselective protection/deprotection steps. Evidence from imidazothiazole syntheses suggests NH₄OH basification improves crystallization .

Q. Q5. How do the 5,7-dimethyl substituents affect the compound’s physicochemical properties (e.g., solubility, stability)?

A5.

- Solubility : Methyl groups increase hydrophobicity, reducing aqueous solubility. Solubility in DMSO or ethanol is preferred for biological assays.

- Stability : Electron-donating methyl groups stabilize the benzoxazole ring against hydrolysis. However, the acetic acid moiety remains prone to esterification under acidic conditions.

Analogous studies on 3',5'-dimethylbiphenyl acetic acid derivatives demonstrate similar trends .

Q. Q6. What strategies resolve contradictions in reported bioactivity data for benzoxazole-acetic acid derivatives?

A6.

Standardize assays : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and controls.

Validate purity : Employ HPLC (>95% purity) to eliminate confounding effects from impurities.

Structural confirmation : X-ray crystallography (as in benzothiazole analogs) ensures correct stereochemistry .

Dose-response curves : Compare EC₅₀ values across studies to account for variability in potency.

Q. Q7. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?

A7.

- DFT calculations : Optimize the molecule’s geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Docking : Simulate binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina. Prioritize hydrogen bonds between the acetic acid group and catalytic residues (e.g., Arg120 in COX-2).

Evidence from similar studies on thiazole derivatives supports this approach .

Q. Q8. What are the challenges in characterizing degradation products of this compound under physiological conditions?

A8.

- Degradation pathways : Hydrolysis of the oxazole ring or decarboxylation of the acetic acid group.

- Analytical tools : LC-MS/MS identifies degradation products by monitoring mass shifts (e.g., -44 Da for CO₂ loss).

- Accelerated stability studies : Use buffers at pH 2.0 (gastric) and 7.4 (plasma) to simulate in vivo conditions.

Safety data sheets for structurally related acids emphasize pH-dependent stability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.